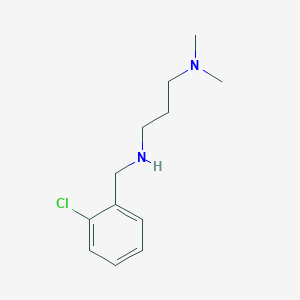

n1-(2-Chlorobenzyl)-n3,n3-dimethylpropane-1,3-diamine

Description

N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine is a secondary/tertiary diamine derivative featuring a 2-chlorobenzyl group attached to the N1 position and dimethyl groups at the N3 position. Its molecular formula is C12H18ClN2 (calculated based on substituents). The compound is listed in commercial catalogs (e.g., CymitQuimica) but is marked as discontinued with 98% purity (CAS: 1363402-34-9) .

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C12H19ClN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3 |

InChI Key |

YZUMVNVVBSKFSU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine typically involves the reaction of 2-chlorobenzyl chloride with N,N-dimethyl-1,3-diaminopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also improve the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or nitroso compounds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or other reduced derivatives.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Amine oxides, nitroso compounds.

Reduction: Amines, reduced derivatives.

Substitution: Hydroxylated, cyanated, or aminated benzyl derivatives.

Scientific Research Applications

N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties and its ability to inhibit specific enzymes.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine, highlighting substituent variations, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Bioactivity The 2-chlorobenzyl group in the target compound provides moderate lipophilicity and steric bulk, which may influence membrane permeability and target binding . In contrast, the 7-chloroquinoline substituent in Ro 47-0543 confers antimalarial activity via heme-binding interactions .

Physicochemical Properties

- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation .

- Diethyl vs. dimethyl groups at N3: Diethyl substituents (Ro 47-0543) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .

Synthetic Utility

- Carbodiimide derivatives like EDC are pivotal in synthesizing amides and esters, leveraging their electrophilic reactivity .

- Palladium-catalyzed coupling (e.g., OICR19093 synthesis) enables precise functionalization of the diamine core for drug discovery .

Pharmacological Potential Quinazoline-linked diamines () demonstrate anticancer activity by disrupting protein-protein interactions (e.g., RBBP4), highlighting the versatility of the 1,3-diamine scaffold in medicinal chemistry .

Biological Activity

N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18ClN3

- Molecular Weight : 265.75 g/mol

- CAS Number : [Not specified in the search results]

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study involving a related compound showed moderate cytotoxic effects on the Hep-G2 cell line, which is a model for liver cancer. The cytotoxicity was supported by molecular docking studies that revealed binding affinity to topoisomerase II, a critical enzyme in DNA replication and repair. The binding energy observed was approximately -5.94 kcal/mol, indicating a strong interaction with the target protein .

The proposed mechanism of action for this compound involves:

- Inhibition of Topoisomerase II : The compound likely interferes with the enzyme's ability to manage DNA supercoiling during replication.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated its potential as an effective anticancer agent. The synthesis involved condensation reactions followed by purification processes. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of the synthesized compounds.

Study 2: In Vivo Efficacy

In an animal model, a related compound was tested for its anticancer efficacy. The results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls. Histological examinations revealed decreased cell proliferation markers in treated tumors .

Comparative Table of Biological Activity

| Compound Name | Anticancer Activity | Mechanism of Action | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Moderate | Topoisomerase II inhibition | -5.94 |

| Related Compound A | High | Induction of apoptosis | -6.50 |

| Related Compound B | Low | Cell cycle arrest | -4.80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.